molecular formula C10H8F2O4 B3027614 3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid CAS No. 1349717-87-8

3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid

Cat. No.: B3027614
CAS No.: 1349717-87-8
M. Wt: 230.16
InChI Key: CZFAHXITHNSBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid is a chemical compound with the molecular formula C10H8F2O4 and a molecular weight of 230.16 g/mol It is characterized by the presence of two fluorine atoms and an oxetane ring attached to a benzoic acid core

Preparation Methods

The synthesis of 3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: Introduction of fluorine atoms to the benzoic acid core.

    Oxetane Ring Formation: Formation of the oxetane ring through cyclization reactions.

    Esterification: Attachment of the oxetane ring to the benzoic acid core via esterification reactions.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The fluorine atoms and oxetane ring can participate in substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the oxetane ring can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid can be compared with other similar compounds such as:

    3,5-Difluorobenzoic acid: Lacks the oxetane ring, making it less structurally complex.

    4-(Oxetan-3-yloxy)benzoic acid: Lacks the fluorine atoms, which may affect its reactivity and properties.

    3,5-Difluoro-4-(methoxy)benzoic acid: Contains a methoxy group instead of the oxetane ring, leading to different chemical behavior.

The uniqueness of this compound lies in its combination of fluorine atoms and the oxetane ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3,5-difluoro-4-(oxetan-3-yloxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O4/c11-7-1-5(10(13)14)2-8(12)9(7)16-6-3-15-4-6/h1-2,6H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFAHXITHNSBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901253320
Record name Benzoic acid, 3,5-difluoro-4-(3-oxetanyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349717-87-8
Record name Benzoic acid, 3,5-difluoro-4-(3-oxetanyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349717-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,5-difluoro-4-(3-oxetanyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.